acidi acetici 2-idrossifenilici
2-Hydroxyphenylacetic Acids are a class of organic compounds characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. These compounds are widely recognized for their diverse applications in various fields due to their unique structural properties.
Structurally, 2-hydroxyphenylacetic acids consist of a central benzene ring with a hydroxyl substituent at the para position and an acetyl group attached to the adjacent carbon atom. This specific configuration contributes to their ability to form stable complexes and engage in various chemical reactions, making them valuable intermediates for pharmaceuticals, cosmetics, and agrochemicals.
In the pharmaceutical industry, these acids have garnered significant attention as precursors for synthesizing a wide range of drugs with anti-inflammatory, antipyretic, and analgesic properties. Their use in cosmetic products is also prevalent due to their potential in sun protection formulations and skin care solutions.
Furthermore, 2-hydroxyphenylacetic acids find applications in the agrochemical sector as herbicides and fungicides. The presence of both aromatic and carboxylic functionalities allows these compounds to exhibit broad-spectrum activity against a variety of plant pathogens and weeds.
Overall, 2-hydroxyphenylacetic acids represent an important class of chemicals with multifaceted applications in the development of new products across multiple industries.

Struttura | Nome chimico | CAS | MF |
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2-(5-Bromo-2-hydroxyphenyl)acetic acid | 38692-72-7 | C8H7BrO3 |
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2-(2-hydroxy-5-methoxyphenyl)acetic acid | 51385-18-3 | C9H10O4 |
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2-Hydroxyphenylacetic acid | 614-75-5 | C8H8O3 |
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(3,5-dibromo-2-hydroxy-4-methoxyphenyl)acetic acid | 37677-03-5 | C9H8O4Br2 |
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Homogentisic acid | 451-13-8 | C8H8O4 |
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(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid | 1640972-65-1 | C14H18Br2N4O5 |
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3-Bromo-4-fluoro-2-hydroxyphenylacetic acid | 1782551-88-5 | C8H6BrFO3 |
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Benzeneacetic acid, 2,6-dihydroxy- | 64700-73-8 | C8H8O4 |
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2-(3-bromo-2-hydroxy-5-methylphenyl)acetic acid | 96625-84-2 | C9H9O3Br |
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2,3,5-Trihydroxyphenylacetic acid | 57154-98-0 | C8H8O5 |
Letteratura correlata
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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